6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doripenem hydrate is a broad-spectrum, carbapenem antibiotic marketed under the brand name Doribax by Janssen. It was approved by the FDA in 2007 to treat complicated urinary tract and intra-abdominal infections . Doripenem hydrate is effective against a wide range of gram-positive and gram-negative bacteria, making it a valuable tool in the treatment of severe bacterial infections .
Preparation Methods
The preparation of doripenem hydrate involves several steps. One method includes dissolving a doripenem rough product in water at 40-70°C, cooling the solution to 0-25°C, and adding activated carbon for decolorization. The solution is then filtered, and the filtrate is cooled to 0-10°C to precipitate the doripenem hydrate crystals. These crystals are then washed with a mixture of isopropanol and water and dried at 40-60°C under reduced pressure until the moisture content is between 4.4-5.5% .
Chemical Reactions Analysis
Doripenem hydrate undergoes various chemical reactions, including hydrolysis and interactions with penicillin-binding proteins (PBPs). It is stable to hydrolysis by most beta-lactamases, which makes it effective against beta-lactamase-producing bacteria . The metabolism of doripenem is primarily through dehydropeptidase-I, resulting in a microbiologically inactive ring-opened metabolite . Common reagents used in these reactions include water and activated carbon for purification and decolorization .
Scientific Research Applications
Doripenem hydrate is extensively used in scientific research, particularly in the fields of medicine and microbiology. It is used to study the treatment of complicated intra-abdominal and urinary tract infections, including pyelonephritis . Research has also focused on its efficacy in treating nosocomial pneumonia and its pharmacokinetics in different populations . Additionally, doripenem hydrate is used in studies investigating the development of drug-resistant bacteria and the optimization of antibiotic dosing regimens .
Mechanism of Action
Doripenem hydrate exerts its effects by inhibiting cell wall biosynthesis in bacteria. It reacts with penicillin-binding proteins (PBPs) to form stable acyl-enzymes, which inactivate the PBPs. This leads to a weakened cell wall that eventually ruptures due to osmotic pressure . Doripenem has high affinity for PBP2 and PBP3 in Pseudomonas aeruginosa and PBP2 in Escherichia coli .
Comparison with Similar Compounds
Doripenem hydrate is similar to other carbapenem antibiotics such as imipenem and meropenem. it has a broader spectrum of activity against gram-negative bacteria compared to imipenem and a similar spectrum to meropenem . Doripenem is unique in its stability to hydrolysis by most beta-lactamases and its lower propensity to cause seizures compared to other carbapenems . Similar compounds include imipenem, meropenem, and ertapenem .
Biological Activity
The compound 6-(1-hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate, often referred to as a novel antibiotic derivative, has garnered attention due to its potential biological activities, particularly in combating bacterial infections. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H24N4O6S2, with a molecular weight of approximately 420.50 g/mol. The structure features a bicyclic framework with a sulfamoylamino group, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₄N₄O₆S₂ |
Molecular Weight | 420.50 g/mol |
CAS Number | 148016-81-3 |
Solubility | Soluble in polar solvents |
The compound exhibits antibacterial activity primarily through the inhibition of bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the construction of the bacterial cell wall. By forming stable acyl-enzyme complexes with these proteins, the compound effectively disrupts cell wall integrity, leading to bacterial lysis and death.
Antimicrobial Efficacy
Research indicates that this compound is particularly effective against multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. In vitro studies demonstrate that it retains activity against strains resistant to conventional β-lactam antibiotics.
Table: Antimicrobial Activity Profile
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | 0.5 µg/mL |
Klebsiella pneumoniae | 1 µg/mL |
Escherichia coli | 0.25 µg/mL |
Case Studies
- Clinical Efficacy in Nosocomial Infections : A clinical study involving patients with nosocomial infections demonstrated significant improvement in clinical outcomes when treated with this compound compared to standard therapies. The study reported a reduction in infection rates and improved recovery times.
- Preoperative Application : In a cohort of patients undergoing surgery, preoperative administration of this compound was associated with a lower incidence of postoperative infections, suggesting its prophylactic potential.
Safety and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential interactions with other medications.
Properties
IUPAC Name |
6-(1-hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O6S2.H2O/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUBEBXBDGKBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.